![molecular formula C20H16ClF3N2O3 B2775924 [(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate CAS No. 321429-99-6](/img/structure/B2775924.png)
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate” is an organic compound . It belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . This structure is part of the larger indole moiety, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .Chemical Reactions Analysis
Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were synthesized and evaluated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
Anti-Inflammatory and Analgesic Properties
Researchers have explored the anti-inflammatory and analgesic effects of indole derivatives:
- 3-Methyl-2-phenyl-1-substituted-indole derivatives were synthesized and tested in vitro and in vivo. These compounds showed promising anti-inflammatory and analgesic activities .
Anti-HIV Activity
Indole derivatives have been investigated as potential anti-HIV agents:
Multicomponent Reactions
Indoles have been utilized in multicomponent reactions to synthesize diverse compounds. For example:
- A three-component reaction led to the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones .
Occurrence in Plant Tissues
The compound’s occurrence in various tissues of the tulip cultivar “Murasakizuisho” has been evaluated .
Broad-Spectrum Biological Activities
Overall, indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. Their potential for newer therapeutic possibilities remains an exciting area of research .
Direcciones Futuras
The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in drug design processes . The inherent three-dimensional nature of these spirocyclic systems makes them attractive synthetic targets in organic chemistry and drug discovery projects .
Propiedades
IUPAC Name |
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3/c1-12-5-6-16-15(9-12)18(25-29-17(27)7-8-21)19(28)26(16)11-13-3-2-4-14(10-13)20(22,23)24/h2-6,9-10H,7-8,11H2,1H3/b25-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJWQUVIHIHER-BWAHOGKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CCCl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CCCl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

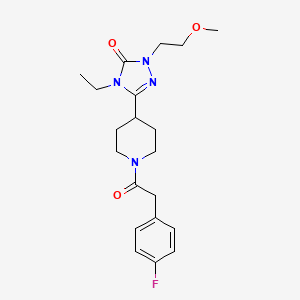
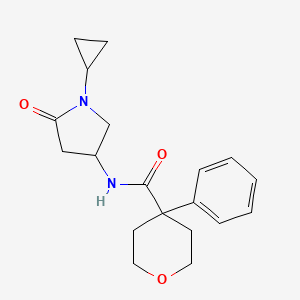

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)
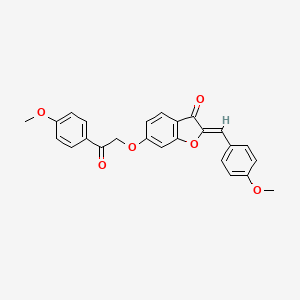
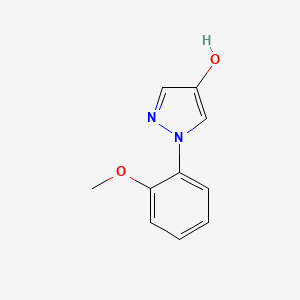

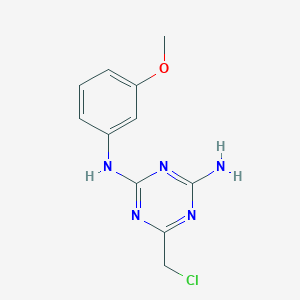
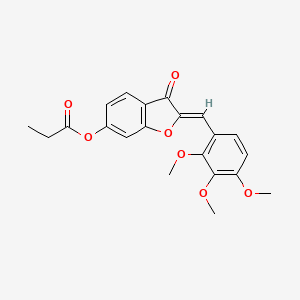
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
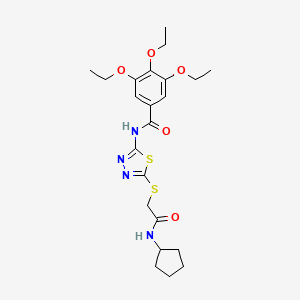
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]spiro[2.3]hexane-5-carboxamide](/img/structure/B2775864.png)